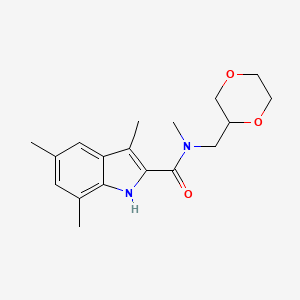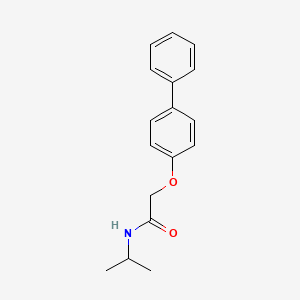![molecular formula C14H19ClN2O2S B5590929 N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)
N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this typically belong to the class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. In this case, the compound has a complex structure with a 5-chloro-2-thienyl carbonyl group and a 4-propyl-3-pyrrolidinyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, carbonylation reactions are a common method for synthesizing carbonyl compounds . The exact synthesis process for this specific compound would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carbonyl group might undergo reduction reactions to form alcohols . The exact reactions would depend on the reaction conditions and the presence of other reactive groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Structure/Activity Studies and Synthesis
Studies have explored the synthesis of a series of compounds, including N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, to evaluate their biological activities as opioid kappa agonists. These studies have aimed at understanding how variations in the chemical structure, particularly at the carbon adjacent to the amide nitrogen, affect biological activity. For example, Barlow et al. (1991) described the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as kappa opioid agonists, identifying compounds with potent analgesic effects in a mouse model (Barlow et al., 1991).
Biological Activity
The exploration of the biological activity of related compounds has been a significant focus. Dotsenko et al. (2019) synthesized a series of 3-(substituted amino)thieno[2,3-b]pyridines, demonstrating some compounds' strong herbicide antidote properties, highlighting the diverse potential applications of these chemicals in both medical and agricultural fields (Dotsenko et al., 2019).
Advanced Synthesis Techniques
Latli et al. (2016) detailed the efficient preparations of a potent IκB kinase-β (IKK-β) inhibitor, showcasing advanced synthesis techniques involving carbon-14 and deuterium. This work underscores the importance of isotopic labeling in studying the pharmacokinetics and metabolic pathways of therapeutic compounds (Latli et al., 2016).
Chemical Reactions and Mechanisms
The study of chemical reactions and mechanisms forms a crucial part of the research on these compounds. Getlik et al. (2013) investigated the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution, demonstrating the versatility of pyridine compounds in synthetic chemistry and the potential for creating a variety of functionalized molecules (Getlik et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-1-(5-chlorothiophene-2-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-3-4-10-7-17(8-11(10)16-9(2)18)14(19)12-5-6-13(15)20-12/h5-6,10-11H,3-4,7-8H2,1-2H3,(H,16,18)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNGERWXOGUHT-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)
![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)


![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)
![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)

